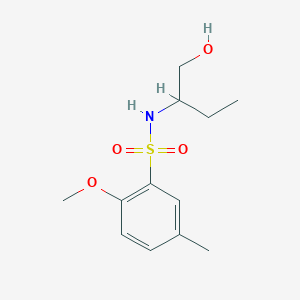
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a methoxy group, and a hydroxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-(1-oxobutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide.
Reduction: Formation of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-hydroxybutan-2-yl)pyridinium salts: These compounds share the hydroxybutyl group but differ in the aromatic ring structure.
N-(1-hydroxybutan-2-yl)-3-(3-methoxyphenyl)propanamide: Similar in having a hydroxybutyl group and a methoxy group but differs in the overall structure.
Uniqueness
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant, as it is known to impart enzyme inhibitory properties, making this compound valuable in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
942771-71-3 |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35g/mol |
IUPAC-Name |
N-(1-hydroxybutan-2-yl)-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-4-10(8-14)13-18(15,16)12-7-9(2)5-6-11(12)17-3/h5-7,10,13-14H,4,8H2,1-3H3 |
InChI-Schlüssel |
WFSSNTJEMBDLHI-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Kanonische SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


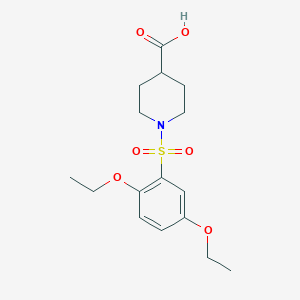
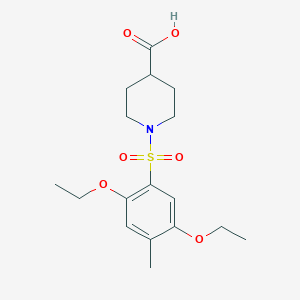
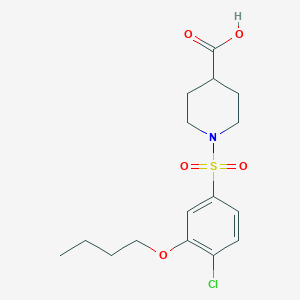
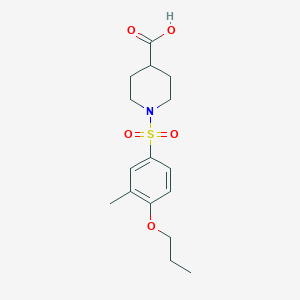
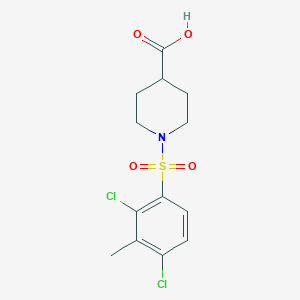
![1-Acetyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B513056.png)
![1-Acetyl-4-{[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}piperazine](/img/structure/B513059.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B513061.png)
![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B513064.png)
![4-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B513072.png)
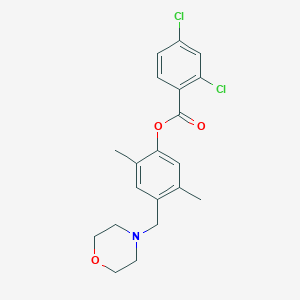
![1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513084.png)
![1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513085.png)
![1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513086.png)
